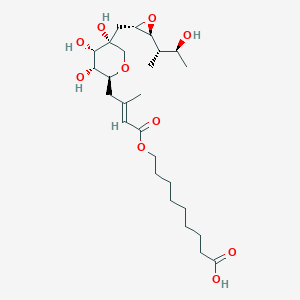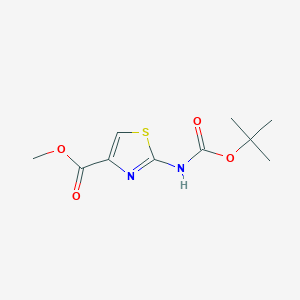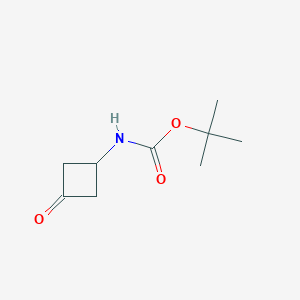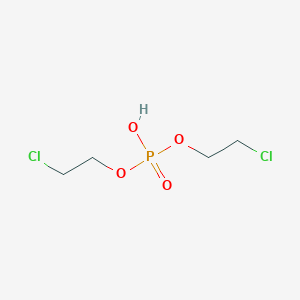
Bis(2-chloroethyl) phosphate
Übersicht
Beschreibung
Bis(2-chloroethyl) phosphate (BCEP) is a chemical compound with the molecular formula C4H9Cl2O4P . It is also known by other names such as Bis(2-chlorethyl)hydrogenphosphat and Bis(2-chloroethyl) hydrogen phosphate . It has an average mass of 222.992 Da and a Monoisotopic mass of 221.961548 Da .
Physical And Chemical Properties Analysis
BCEP has a density of 1.5±0.1 g/cm3, a boiling point of 301.8±52.0 °C at 760 mmHg, and a flash point of 136.3±30.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its ACD/LogP is 0.21 .Wissenschaftliche Forschungsanwendungen
Risk Assessment and Environmental Studies
Application Summary
Bis(2-chloroethyl) phosphate is often studied in the field of risk assessment and environmental studies . The Scientific Committee on Health and Environmental Risks (SCHER) has conducted a risk assessment report on this compound .
Method of Application
The specific methods of application in this field involve extensive laboratory testing and data analysis. The compound is tested under various conditions and exposures to assess its potential risks and effects .
Results or Outcomes
The results of these studies are typically used to inform regulations and guidelines regarding the safe use and disposal of Bis(2-chloroethyl) phosphate .
Preparation of Macrocyclic Polyethers
Application Summary
Bis(2-chloroethyl) ether, a related compound, is used in the preparation of macrocyclic polyethers .
Method of Application
The specific methods of application in this field involve chemical synthesis procedures. The compound is used as a reagent in the synthesis of macrocyclic polyethers .
Results or Outcomes
The results of these procedures are new compounds with potential applications in various fields, including materials science and pharmaceuticals .
Synthesis of Utility Chemicals
Application Summary
Organophosphorus compounds, including Bis(2-chloroethyl) phosphate, have found wide applications in the synthesis of utility chemicals such as flame retardants, anticorrosive coatings, and adhesives .
Method of Application
The specific methods of application in this field involve chemical synthesis procedures. The compound is used as a reagent in the synthesis of these utility chemicals .
Results or Outcomes
The results of these procedures are new compounds with potential applications in various fields, including materials science and industrial manufacturing .
Sleep Disorder Research
Application Summary
Bis(2-chloroethyl) phosphate has been studied in relation to sleep disorders. Researchers have investigated the associations between organophosphate esters metabolites and sleep outcomes .
Method of Application
The specific methods of application in this field involve extensive laboratory testing and data analysis. The compound is tested under various conditions and exposures to assess its potential effects on sleep .
Results or Outcomes
The results of these studies have indicated that organophosphate esters metabolites might be associated with sleep disorder and trouble sleeping, and the associations seemed to be sex-dependent .
Synthesis of Phosphoric Compounds
Application Summary
Bis(2-chloroethyl) phosphate is used in the synthesis of phosphoric compounds. Phosphorus trichloride reacts with ethylene oxide resulting in tris(2-chloroethyl) phosphite, which is then rearranged to give bis(2-chloroethyl)-2-chloroethylphosphonate .
Method of Application
The specific methods of application in this field involve chemical synthesis procedures. The compound is used as a reagent in the synthesis of these phosphoric compounds .
Results or Outcomes
Urinary Incontinence Research
Application Summary
Bis(2-chloroethyl) phosphate has been studied in relation to urinary incontinence. Researchers have investigated the associations between organophosphate esters metabolites and urinary incontinence conditions .
Method of Application
The specific methods of application in this field involve extensive laboratory testing and data analysis. The compound is tested under various conditions and exposures to assess its potential effects on urinary incontinence .
Results or Outcomes
The results of these studies have indicated that organophosphate esters metabolites might be associated with urinary incontinence, and the associations seemed to be sex-dependent .
Plastic Additives
Application Summary
Bis(2-chloroethyl) phosphate, also known as V6, has been widely used as an additive in a variety of plastics due to its extremely low toxicity .
Method of Application
The specific methods of application in this field involve the addition of the compound to plastic materials during the manufacturing process .
Results or Outcomes
The results of these procedures are new plastic materials with improved properties, such as flame retardancy .
HPLC Column Separation
Application Summary
Bis(2-chloroethyl) phosphate has been used in the separation process on Newcrom R1 HPLC column .
Method of Application
The specific methods of application in this field involve high-performance liquid chromatography (HPLC). The compound is used in the separation process on the HPLC column .
Results or Outcomes
The results of these procedures are the successful separation of the compound, which can be useful in various analytical applications .
Safety And Hazards
BCEP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential health risks, including neurological effects, reproductive effects, developmental effects, kidney effects, and cancer . It also poses risks to aquatic species like fish and aquatic invertebrates .
Eigenschaften
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHIGLOERPWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184485 | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) phosphate | |
CAS RN |
3040-56-0 | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-CHLOROETHYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN9Y6ZFZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



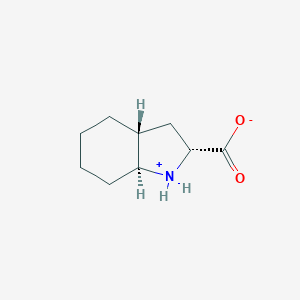
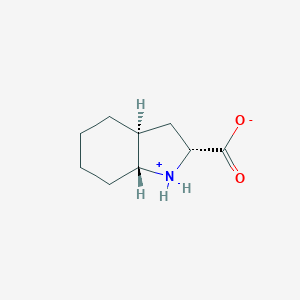



![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
